2-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)(2-HYDROXYETHYL)AMINO]ETHAN-1-OL
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Overview
Description
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its fluorescent properties, making it a valuable tool in biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The process includes nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the reaction of the benzoxadiazole derivative with 2-hydroxyethylamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.
Biology: Employed in cellular imaging to study glucose uptake and other metabolic processes in live cells.
Medicine: Investigated for its potential in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it an excellent tool for visualizing and tracking biological processes at the cellular level. The molecular targets and pathways involved include glucose transporters and other cellular components that interact with the fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): A fluorescent glucose analog used in similar applications.
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): Another benzoxadiazole derivative with distinct fluorescent properties
Uniqueness
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and fluorescent properties. This uniqueness makes it particularly valuable in applications requiring precise and reliable fluorescent labeling .
Properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-(2-hydroxyethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-6-5-7(14(1-3-16)2-4-17)10(15(18)19)9-8(6)12-20-13-9/h5,16-17H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPNSAFEGFMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1N(CCO)CCO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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